molecular formula C18H17N3O3S B4945032 [3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(4-nitrophenyl)methanone

[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(4-nitrophenyl)methanone

Cat. No.: B4945032
M. Wt: 355.4 g/mol
InChI Key: DECQZHNOGGSWBL-UHFFFAOYSA-N
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Description

[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(4-nitrophenyl)methanone: is a complex organic compound belonging to the thieno[2,3-b]pyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an amino group, a 2-methylpropyl group, and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-thioxopyridine-3-carbonitrile with various substituted benzyl halides under basic conditions to form the thieno[2,3-b]pyridine core . The amino group and the 2-methylpropyl group are introduced through subsequent substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms in the thieno[2,3-b]pyridine core.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(4-nitrophenyl)methanone involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

IUPAC Name

[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10(2)9-12-5-8-14-15(19)17(25-18(14)20-12)16(22)11-3-6-13(7-4-11)21(23)24/h3-8,10H,9,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECQZHNOGGSWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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